3-(tert-butyl carboxy)but-3-enoic acid
Description
3-(tert-Butyl carboxy)but-3-enoic acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) group attached to a butenoic acid backbone. Key identifiers include:
- Molecular Formula: C₉H₁₄O₄ (primary listing in ), though a conflicting entry in the same source lists C₁₃H₂₁NO₄, likely due to a typographical error.
- CAS Number: EN300-743865.
- Structure: The compound contains a conjugated double bond (but-3-enoic acid) and a tert-butyl ester group, which confers steric bulk and influences reactivity.
Properties
CAS No. |
253443-11-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]but-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-6(5-7(10)11)8(12)13-9(2,3)4/h1,5H2,2-4H3,(H,10,11) |
InChI Key |
GGLBOGJDDIJGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl carboxy)but-3-enoic acid typically involves the protection of butenoic acid with a tert-butyl group. One common method is the reaction of butenoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher throughput. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl carboxy)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted butenoic acids depending on the nucleophile used.
Scientific Research Applications
3-(tert-butyl carboxy)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butyl carboxy)but-3-enoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. The tert-butyl group provides steric protection, allowing selective reactions at other sites of the molecule. In biological systems, the compound’s reactivity can be harnessed to modify biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Reactivity and Stability
- Acidic Properties: The free carboxylic acid group in this compound enhances acidity (pKa ~2–3) compared to its esterified analogs (e.g., but-3-enoic acid tert-butyl ester, which lacks an acidic proton).
- Steric Effects : The tert-butyl group in the target compound impedes nucleophilic attack at the carbonyl carbon, making it less reactive than the methoxycarbonyl analog.
- Thermal Stability: Boc-protected compounds (e.g., 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid) are known for their stability under basic conditions but cleave under acidic conditions.
Q & A
Q. What are the common synthetic routes for preparing 3-(tert-butyl carboxy)but-3-enoic acid?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a but-3-enoic acid backbone. A multi-step approach may include:
- Step 1 : Protection of the amine or carboxylic acid group (if present) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 2 : Palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin reagents to introduce substituents, followed by Boc protection .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Key intermediates should be verified using NMR and mass spectrometry (MS) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The α,β-unsaturated carboxylic acid moiety shows characteristic peaks: the vinyl protons resonate at 5.5–6.5 ppm, and the carbonyl carbon at ~170 ppm .
- IR Spectroscopy : Stretching vibrations for the Boc group (C=O at ~1680 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₃H₂₁NO₄, MW 255.32) validate purity .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling be optimized to introduce substituents to the but-3-enoic acid backbone?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance reactivity. For sterically hindered substrates, Pd(OAc)₂ with bulky phosphine ligands improves yields .
- Reaction Conditions : Maintain anhydrous conditions in THF or DMF at 60–80°C. Monitor reaction progress via TLC to avoid over-coupling.
- Substrate Scope : Organozinc reagents (e.g., R-ZnX) are preferred for alkyl/aryl groups, while organotin reagents (R-SnBu₃) are suitable for vinyl substituents .
Q. What strategies mitigate side reactions during Boc protection of this compound?
- Methodological Answer :
- Base Selection : Triethylamine or DMAP minimizes unwanted nucleophilic side reactions. Avoid strong bases (e.g., NaOH) that may hydrolyze the Boc group .
- Redox Control : In reactions with thionyl chloride (SOCl₂), monitor for oxidative byproducts (e.g., diphenoquinones) by adjusting stoichiometry and reaction time .
- Workup : Quench excess reagents with aqueous NaHCO₃ and extract impurities using ethyl acetate/water partitioning .
Q. How does the Boc group influence the compound’s bioactivity in medicinal chemistry research?
- Methodological Answer :
- Protection Strategy : The Boc group enhances solubility and stability during in vitro assays by masking reactive amines or carboxylic acids. Deprotection with TFA post-assay restores activity .
- Targeted Delivery : The tert-butyl moiety improves lipophilicity, aiding blood-brain barrier penetration in neurological studies. Use radiolabeled Boc derivatives (e.g., ¹⁴C) for pharmacokinetic tracing .
Data Contradiction and Analysis
Q. How to resolve discrepancies in reported yields for palladium-catalyzed syntheses of 3-substituted derivatives?
- Methodological Answer :
- Variable Factors : Catalyst loading (1–5 mol%), solvent polarity, and steric effects of substituents significantly impact yields. Compare datasets under identical conditions .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., homocoupling or dehalogenation). Optimize ligand-to-palladium ratios to suppress these pathways .
Application-Oriented Questions
Q. What are the applications of this compound in peptide mimetics?
- Methodological Answer :
- Backbone Modification : Incorporate the compound as a rigid, unsaturated spacer in peptide chains to mimic β-turn structures. Use solid-phase synthesis with Fmoc/t-Boc protocols .
- Enzyme Inhibition : The α,β-unsaturated acid acts as a Michael acceptor, covalently binding to cysteine residues in proteases. Assay inhibition kinetics using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
